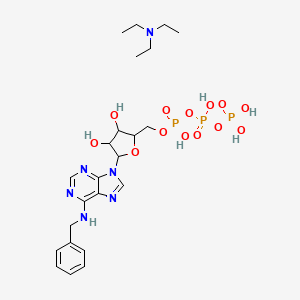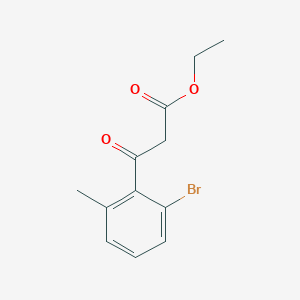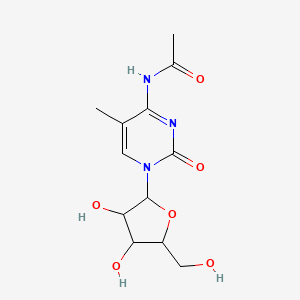
N-Benzyladenosine triphosphate, triethylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyladenosine triphosphate, triethylammonium salt is a chemical compound with the molecular formula C17H22N5O13P3. It is a derivative of adenosine triphosphate (ATP) where the adenosine moiety is substituted with a benzyl group. This compound is known for its role in biochemical research, particularly in studies involving ATP analogs.
Preparation Methods
The synthesis of N-Benzyladenosine triphosphate, triethylammonium salt typically involves the modification of adenosine triphosphate. The process includes the introduction of a benzyl group to the adenosine molecule. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful attachment of the benzyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-Benzyladenosine triphosphate, triethylammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, which may have different biochemical properties.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of various analogs. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Benzyladenosine triphosphate, triethylammonium salt has several scientific research applications:
Chemistry: It is used as an ATP analog in studies involving nucleotide interactions and enzyme kinetics.
Biology: This compound is employed in research on cellular energy metabolism and signal transduction pathways.
Medicine: It is used in the development of therapeutic agents targeting ATP-related pathways.
Industry: this compound is utilized in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Benzyladenosine triphosphate, triethylammonium salt involves its interaction with ATP-binding proteins and enzymes. The benzyl group modification allows it to act as a selective analog of ATP, influencing various biochemical pathways. Molecular targets include ATP-dependent enzymes and receptors involved in cellular energy metabolism and signal transduction.
Comparison with Similar Compounds
N-Benzyladenosine triphosphate, triethylammonium salt can be compared with other ATP analogs such as:
N6-Benzyladenosine 5’-triphosphate: Similar in structure but may have different biochemical properties.
2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate: Another ATP analog with a different substitution pattern.
Adenosine 5’-triphosphate (ATP): The parent compound, which lacks the benzyl modification. The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct biochemical properties and research applications.
Properties
Molecular Formula |
C23H37N6O13P3 |
|---|---|
Molecular Weight |
698.5 g/mol |
IUPAC Name |
[[5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C17H22N5O13P3.C6H15N/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;1-4-7(5-2)6-3/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27);4-6H2,1-3H3 |
InChI Key |
MUHUCHSVGKMBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)

![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)







